
4-甲基-N-(3-(3-甲基异恶唑-5-基)丙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzenesulfonamide core with a 3-methylisoxazole moiety attached via a propyl linker. The presence of the isoxazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
科学研究应用
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several applications in scientific research:
作用机制
Target of Action
Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of similar compounds in various solvents has been reported , which could influence the bioavailability of the compound.
Result of Action
Isoxazole derivatives have been associated with a variety of therapeutic effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The synthesis of isoxazole derivatives has been reported to be influenced by various conditions , which could potentially impact the compound’s action and stability.
生化分析
Biochemical Properties
It is known that isoxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the isoxazole derivative and the biomolecule it interacts with .
Cellular Effects
Some isoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, some isoxazole derivatives have demonstrated convincing anticancer effects against various cell cultures .
Molecular Mechanism
It is known that some isoxazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of some isoxazole derivatives can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of some isoxazole derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that some isoxazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that some isoxazole derivatives can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that some isoxazole derivatives can have various effects on their activity or function depending on their subcellular localization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroximinoyl halides and dipolarophiles under mild basic conditions.
Attachment of the propyl linker: The 3-methylisoxazole is then reacted with a suitable propylating agent to introduce the propyl linker.
Sulfonamide formation: Finally, the propylated isoxazole is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of an isoxazole ring.
Sulfisoxazole: Contains an isoxazole ring but differs in the substitution pattern on the ring.
Uniqueness
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is unique due to the presence of the 3-methylisoxazole moiety, which imparts distinct chemical and biological properties compared to other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
IUPAC Name |
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFHTAOILMWJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
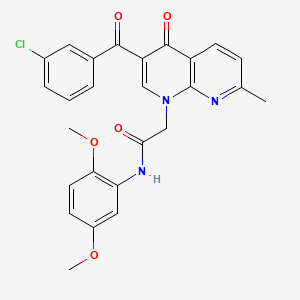
![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)
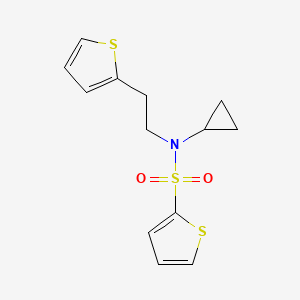
![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)
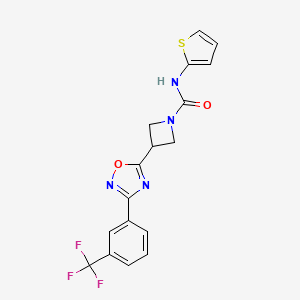
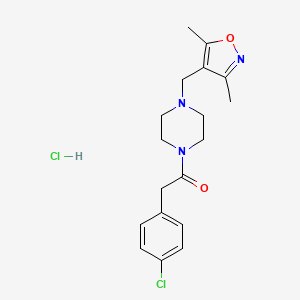
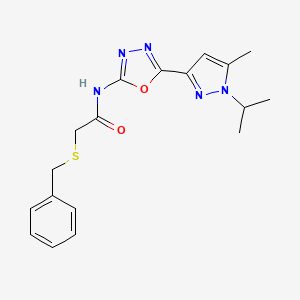
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)
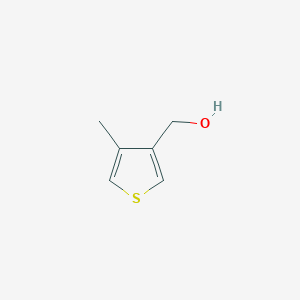
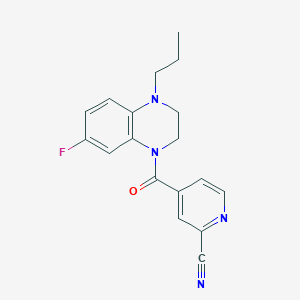
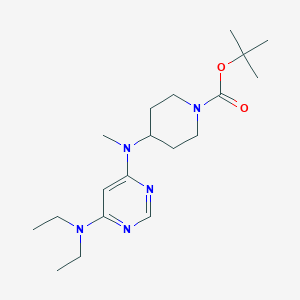
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2361932.png)
![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)
